6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine: Chemical Structure Analysis and Application in Target-Directed Drug Design
6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine: Chemical Structure Analysis and Application in Target-Directed Drug Design
Executive Summary
In modern medicinal chemistry, the assembly of privileged scaffolds is a highly effective strategy for generating novel, target-specific active pharmaceutical ingredients (APIs). 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine (CAS: 1184129-25-6)[1] represents a sophisticated biaryl building block that seamlessly integrates two highly validated pharmacophores: a 2-aminopyridine hinge-binding motif and a 2,3-dihydrobenzofuran hydrophobic core. This in-depth technical guide explores the structural anatomy, mechanistic binding rationale, and synthetic methodologies associated with this compound, providing a comprehensive resource for drug development professionals.
Structural Anatomy & Physicochemical Profiling
The architectural brilliance of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine lies in its dual-module design, connected by a rotatable C6-C5' biaryl axis. This configuration provides the necessary conformational flexibility to adapt to complex protein binding pockets while maintaining a low molecular weight.
Table 1: Computed Physicochemical Properties
These properties highlight the compound's strict adherence to Lipinski’s Rule of Five, making it an ideal lead-like scaffold for oral drug development.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₃H₁₂N₂O | Low molecular weight facilitates high ligand efficiency (LE). |
| Molecular Weight | 212.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) or lead optimization. |
| Topological Polar Surface Area (tPSA) | ~48.1 Ų | Excellent for membrane permeability; potential for CNS penetration. |
| Hydrogen Bond Donors | 2 (-NH₂ group) | Critical for anchoring to the kinase hinge region backbone. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Provides multiple vectors for target interaction. |
| Rotatable Bonds | 1 (Biaryl linkage) | Minimizes entropic penalty upon target binding. |
Module A: The 2-Aminopyridine Motif
The 2-aminopyridine ring is a ubiquitous "hinge-binder" in kinase inhibitor design. The endocyclic pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic 2-amino group serves as a hydrogen bond donor. This specific donor-acceptor geometric arrangement perfectly mirrors the backbone amide and carbonyl groups of the kinase hinge region (typically involving residues like Met and Glu).
Module B: The 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran moiety is a recognized privileged structure in medicinal chemistry, frequently utilized in the design of anti-inflammatory agents and mPGES-1 inhibitors[2]. In the context of this biaryl scaffold, it acts as a rigid, lipophilic core that projects into the hydrophobic specificity pocket (e.g., the DFG-out allosteric site or the gatekeeper adjacent pocket), driving binding affinity through Van der Waals interactions and
Mechanistic Application in Target Binding
When deployed as a kinase inhibitor scaffold, the structural logic of this compound becomes highly apparent. The biaryl axis allows the 2,3-dihydrobenzofuran core to twist out of coplanarity with the 2-aminopyridine ring, adopting a dihedral angle that perfectly matches the topography of the ATP-binding cleft.
Authoritative studies on ALK (Anaplastic Lymphoma Kinase) inhibitors, such as Crizotinib, demonstrate that the 2-aminopyridine motif forms critical bidentate hydrogen bonds with the hinge region (e.g., Glu1197 and Met1199)[3]. Similarly, in Bruton's Tyrosine Kinase (BTK) inhibitors, this motif anchors the molecule while the appended hydrophobic groups occupy the allosteric pocket[4].
Pharmacophore mapping of the target scaffold in kinase binding.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and field-proven method for synthesizing 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is selected for its high functional group tolerance and excellent regioselectivity.
Step-by-Step Experimental Protocol
Rationale for Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand facilitates the challenging reductive elimination step required for sterically demanding biaryl formations. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromopyridin-2-amine (1.0 equiv) and (2,3-dihydrobenzofuran-5-yl)boronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.
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Catalyst & Base Addition: Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
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Degassing: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M concentration). Purge the reaction vessel with Argon for 15 minutes using a freeze-pump-thaw cycle to prevent oxidative homocoupling of the boronic acid.
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Reaction Execution: Heat the mixture to 90°C under an Argon atmosphere for 12 hours. Monitor the reaction progress via TLC or LC-MS until the complete consumption of the 6-bromopyridin-2-amine.
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Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine.
Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.
Analytical Characterization Workflow
To ensure scientific integrity and self-validation of the synthesized protocol, the following analytical workflow must be executed to confirm the biaryl linkage and the absence of impurities (such as the des-bromo starting material or boronic acid homodimers).
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High-Resolution Mass Spectrometry (HRMS):
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Method: ESI-TOF.
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Rationale: Confirms the exact mass. The expected
peak for C₁₃H₁₂N₂O is 213.1022. The absence of isotopic bromine clusters confirms complete cross-coupling.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic broad singlet of the -NH₂ protons (~6.0 ppm, exchangeable with D₂O). The 2,3-dihydrobenzofuran aliphatic protons will appear as two distinct triplets around 3.2 ppm and 4.5 ppm, confirming the integrity of the fused oxygen-containing ring.
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¹³C-NMR (100 MHz, DMSO-d₆): The crucial C6-C5' biaryl quaternary carbons will appear in the downfield aromatic region (145-155 ppm).
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X-Ray Crystallography (Optional but recommended for lead optimization):
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Rationale: Growing a single crystal (e.g., via slow evaporation in DCM/Hexane) allows for the exact determination of the torsional angle between the pyridine and benzofuran rings, providing empirical data to refine in silico molecular docking models.
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References
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Di Micco, S., et al. (2016). "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 24(4), 820-826. Available at:[Link]
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Cheon, S. Y. (2023). "Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs." International Journal of Molecular Sciences, 24(6), 5821. Available at:[Link]
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Lee, E., et al. (2020). "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, 21(21), 8006. Available at:[Link]
Sources
- 1. 6-(2,3-dihydrobenzofuran-5-yl)pyridin-2-amine | 1184129-25-6 [chemicalbook.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | MDPI [mdpi.com]
